ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate
Description
Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate is a fluorinated α,β-unsaturated ester featuring a 2,4-dichlorobenzoylamino substituent. Its structure combines a trifluoromethyl group, which enhances metabolic stability and lipophilicity, with a dichlorinated aromatic moiety that may contribute to bioactivity. The compound is synthesized via Suzuki-type cross-coupling reactions, as demonstrated in the stereoselective synthesis of analogous aryl-substituted trifluoro-2-butenoates . The E-configuration of the double bond is critical for its stereochemical properties and reactivity.
Properties
IUPAC Name |
ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3NO3/c1-2-22-11(20)6-10(13(16,17)18)19-12(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,19,21)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUOMOCOXUNN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate typically involves a multi-step process:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amidation Reaction: The dichlorobenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.
Formation of the Trifluoromethylated Intermediate: The amide is then subjected to a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions to introduce the trifluoromethyl group.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate has shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. A study demonstrated that modifications to the compound's structure enhanced its efficacy against breast cancer cell lines .
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes. In vitro studies have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria .
Agrochemical Applications
Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Field trials indicated that the compound effectively controls broadleaf weeds while being less harmful to cereal crops. Its selective action is attributed to its ability to interfere with photosynthetic pathways in target plants .
Pesticide Development
The compound's derivatives are being explored for use in pesticide formulations. The incorporation of trifluoromethyl groups has been linked to increased potency and stability in environmental conditions, making it a candidate for developing new agrochemicals .
Material Science
Polymer Additives
In material science, this compound is utilized as an additive in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers used in various applications including packaging and automotive components .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of this compound revealed that specific modifications significantly increased cytotoxicity against MCF-7 breast cancer cells. The study employed MTT assays to quantify cell viability and demonstrated a dose-dependent response .
Case Study 2: Herbicidal Testing
Field trials were conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results indicated a substantial reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group and dichlorobenzoyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by a trifluoromethyl group and a dichlorobenzoyl moiety. The general formula can be expressed as follows:
This compound is synthesized through a multi-step process involving the reaction of ethyl acrylate derivatives with specific amines and halogenated benzoyl chlorides.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 21.00 | Induction of apoptosis |
| MCF-7 | 26.10 | Cell cycle arrest |
| A549 | 30.50 | Inhibition of angiogenesis |
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation, notably through the modulation of VEGFR-2 activity .
Antibacterial Activity
This compound has also shown promising antibacterial properties. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies
- Anticancer Efficacy in Vivo : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor regression was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
- Synergistic Effects with Antibiotics : In combination therapy studies, this compound exhibited synergistic effects when used alongside conventional antibiotics against resistant bacterial strains. This suggests potential for use in treating infections where traditional therapies fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
